Bienvenue dans la boutique en ligne BenchChem!

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate

Chiral Chromatography Enantiomeric Purity Pharmaceutical Analysis

The compound (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate (CAS 1092540-94-7) is a tartrate salt of the (R)-enantiomer of a key pyrrolidine intermediate in the synthesis of darifenacin hydrobromide, a muscarinic M₃ receptor antagonist used for overactive bladder. This (R)-enantiomer is the principal chiral impurity of darifenacin, which is the (S)-enantiomer.

Molecular Formula C22H26N2O7
Molecular Weight 430.457
CAS No. 1092540-94-7
Cat. No. B2462912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate
CAS1092540-94-7
Molecular FormulaC22H26N2O7
Molecular Weight430.457
Structural Identifiers
SMILESC1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t16-;/m0./s1
InChIKeyHRXFENQYWZZQMX-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate (CAS 1092540-94-7): Chiral Reference Standard for Darifenacin Enantiomeric Purity Testing


The compound (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate (CAS 1092540-94-7) is a tartrate salt of the (R)-enantiomer of a key pyrrolidine intermediate in the synthesis of darifenacin hydrobromide, a muscarinic M₃ receptor antagonist used for overactive bladder . This (R)-enantiomer is the principal chiral impurity of darifenacin, which is the (S)-enantiomer [1]. It is supplied as a fully characterized reference standard for regulatory applications including ANDA/DMF submissions, analytical method development, method validation (AMV), and quality control (QC) during commercial production of darifenacin [2].

Why Generic Chiral Impurity Standards Cannot Substitute for (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate in Regulated Analysis


In chiral pharmaceutical analysis, stereochemical configuration directly governs detector response, retention time, and resolution in validated methods [1]. The target compound is the tartrate salt of the (R)-enantiomer, which exhibits a specific retention behavior on Chiralpak-IC columns, eluting before the (S)-enantiomer with a resolution (Rs) greater than four [1]. A racemic mixture of the pyrrolidine impurity (CAS 103887-32-7) or the free base (CAS 134002-27-0) would co-elute differently or lack the salt-stabilized solubility necessary for consistent standard preparation, creating false-negative risk in enantiomeric purity assays .

Quantitative Differentiation of (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate Against In-Class Alternatives


Chiral HPLC Resolution and Elution Order Versus (S)-Enantiomer (Darifenacin) on Chiralpak-IC

In a validated normal-phase chiral HPLC method using a Chiralpak-IC column with n-hexane:ethanol:diethylamine (50:50:0.3, v/v/v) at 1.0 mL/min, the target (R)-enantiomer elutes before the (S)-enantiomer (darifenacin) with a resolution (Rs) greater than four, providing baseline separation essential for accurate quantification [1].

Chiral Chromatography Enantiomeric Purity Pharmaceutical Analysis

Limit of Detection (LOD) and Limit of Quantification (LOQ) for (R)-Enantiomer as Chiral Impurity

The validated chiral LC method achieves an LOD of 0.02 μg and an LOQ of 0.07 μg for the (R)-enantiomer (10 μL injection), corresponding to 0.02% and 0.07% of a nominal 100 μg/mL sample concentration, respectively [1]. These values meet ICH Q2(R1) sensitivity requirements for impurity testing where reporting thresholds are typically 0.05%–0.10%.

Method Validation Trace Analysis ICH Q2(R1)

Tartrate Salt Form Provides Enhanced Aqueous Solubility Over Free Base

The tartrate salt form (2,3-dihydroxysuccinate) of the (R)-enantiomer is designated as a reference standard by multiple suppliers [1]. While quantitative A-B solubility data for the (R)-tartrate is not available in public literature, the corresponding (S)-tartrate salt is reported as 'Slightly soluble' in water . In contrast, the free base (CAS 134002-27-0) has an estimated aqueous solubility of only 135.5 mg/L at 25°C based on log Kow , which is insufficient for preparing stable standard solutions at typical working concentrations of 0.1–1.0 mg/mL.

Salt Selection Reference Standard Preparation Solubility

Optimal Application Scenarios for (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate Based on Quantitative Differentiation Evidence


Enantiomeric Purity Release Testing of Darifenacin API and Extended-Release Tablets

Use the tartrate salt as the primary system suitability and quantification standard in the validated normal-phase chiral HPLC method (Chiralpak-IC, n-hexane:ethanol:diethylamine). The established LOD (0.02 μg) and LOQ (0.07 μg) enable reliable detection of the (R)-enantiomer at the 0.05–0.10% reporting threshold, while the resolution >4.0 from the (S)-enantiomer guarantees accurate peak integration free from interference [1].

ANDA/Method Validation (AMV) and Regulatory DMF Filing Support

Employ the compound as a fully characterized reference standard for Analytical Method Validation (AMV) and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions. Its defined tartrate salt form provides traceability against pharmacopeial standards (USP or EP) and ensures solubility consistency during preparation of system suitability solutions, avoiding the dissolution failures inherent to the free base [2].

Forced Degradation and Stability-Indicating Assay Development

Spike the (R)-tartrate standard into darifenacin API subjected to stress conditions (oxidative, thermal, photolytic) to verify that the chiral HPLC method maintains resolution >4.0 and sensitivity at the validated LOQ. This confirms the method's stability-indicating capability for the chiral impurity, a critical requirement in ICH Q1A(R2) stability protocols [1].

Quote Request

Request a Quote for (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.